6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
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Overview
Description
6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, two chlorine atoms at the 3rd and 4th positions of the phenyl ring, and a hydroxyl group at the 3rd position of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-2-aminobenzamide and 3,4-dichlorobenzoyl chloride.
Formation of Quinazolinone Core: The reaction between 6-bromo-2-aminobenzamide and 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine leads to the formation of the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a quinazolinone derivative with a carbonyl group.
Reduction: Formation of dehalogenated quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface.
Affecting Cellular Pathways: Influencing various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine: A compound with a similar structure but different core.
6-Bromo-2-(3,4-dichlorophenyl)-4H-pyrano[2,3-b]pyridine: Another structurally related compound with a pyrano ring.
Uniqueness
6-Bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
6-bromo-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2O2/c15-8-2-4-12-9(6-8)14(20)19(21)13(18-12)7-1-3-10(16)11(17)5-7/h1-6,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFFCVWKEJWRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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